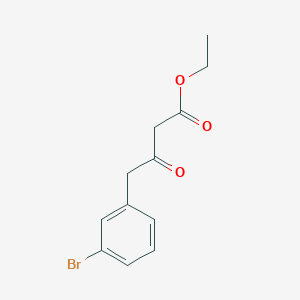

Ethyl 4-(3-bromophenyl)-3-oxobutanoate

Overview

Description

Ethyl 4-(3-bromophenyl)-3-oxobutanoate is a chemical compound with the molecular formula C12H15BrO2 . It is a derivative of butanoic acid, where the hydrogen of the carboxylic acid group is replaced by an ethyl group, and one of the hydrogens on the fourth carbon is replaced by a 3-bromophenyl group .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-bromophenyl)-3-oxobutanoate consists of a butanoate backbone with a 3-bromophenyl group attached to the fourth carbon . The average mass of the molecule is 271.150 Da, and the monoisotopic mass is 270.025543 Da .Scientific Research Applications

Crystal and Molecular Structure Studies

Ethyl 4-(3-bromophenyl)-3-oxobutanoate has been used in the study of crystal and molecular structures. The compound’s structure has been confirmed by single crystal X-ray diffraction data . This kind of study is crucial in understanding the physical and chemical properties of the compound, which can further guide its applications in various fields .

Biological Activities

The compound has shown potential in biological activities. For instance, it has been used in the synthesis of pyrazoline derivatives, which have been found to exhibit a multitude of biological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Neurotoxicity Studies

The compound has been used in neurotoxicity studies. Specifically, it has been used to investigate the neurotoxic potentials of newly synthesized pyrazoline derivatives on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins . This kind of study is important in understanding the potential risks and safety of the compound in biological systems .

Drug Development

Given its biological activities, Ethyl 4-(3-bromophenyl)-3-oxobutanoate could be used in drug development. Its nitrogen-based hetero-aromatic ring structure could serve as a remarkable scaffold for the synthesis and development of many new promising drugs .

Chemical Reactions

The compound could be used in chemical reactions. For instance, it could act as an activated unsaturated system in conjugated addition reactions of carbanions in the presence of basic catalysts . This kind of reaction is important in the synthesis of various organic compounds .

Material Science

In material science, the compound could be used in the development of new materials. For instance, its crystal structure could guide the design and synthesis of new crystalline materials with desired properties .

Mechanism of Action

Target of Action

It’s known that compounds with similar structures often target enzymes or receptors involved in biochemical pathways .

Mode of Action

The mode of action of Ethyl 4-(3-bromophenyl)-3-oxobutanoate involves interactions with its targets, leading to changes in their function. The compound may bind to its target, altering its structure or function, which can lead to a cascade of biochemical events .

Biochemical Pathways

Ethyl 4-(3-bromophenyl)-3-oxobutanoate may affect various biochemical pathways. The exact pathways and their downstream effects depend on the specific targets of the compound. For instance, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, affecting the biochemical pathway in which the enzyme is involved .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The molecular and cellular effects of Ethyl 4-(3-bromophenyl)-3-oxobutanoate’s action depend on its specific targets and the biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-(3-bromophenyl)-3-oxobutanoate. These factors can include temperature, pH, and the presence of other molecules. For instance, certain molecules might enhance or inhibit the compound’s action .

properties

IUPAC Name |

ethyl 4-(3-bromophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-2-16-12(15)8-11(14)7-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEIZCXDAQSZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

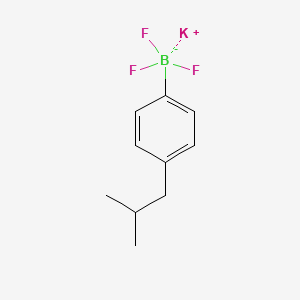

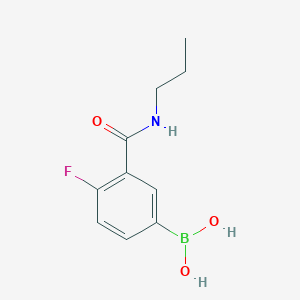

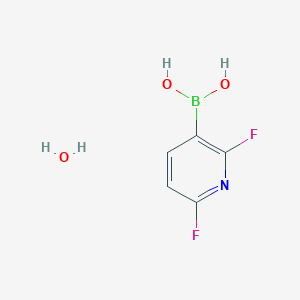

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1451403.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1451412.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride](/img/structure/B1451415.png)

![[2-(2-Phenylethyl)phenyl]amine hydrochloride](/img/structure/B1451423.png)